molecular formula C9H5BrINO B12956420 2-Bromo-5-(3-iodophenyl)oxazole

2-Bromo-5-(3-iodophenyl)oxazole

Cat. No.: B12956420
M. Wt: 349.95 g/mol
InChI Key: VWBPJBBARURHLK-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-iodophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound features bromine and iodine substituents, which can significantly influence its chemical properties and reactivity. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-iodophenyl)oxazole can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines, followed by bromination and iodination reactions . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl halides . The reaction conditions typically involve the use of polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation .

Industrial Production Methods

Industrial production of oxazole derivatives often employs eco-friendly catalytic systems, such as magnetic nanocatalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is efficient and reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-iodophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, phosphine ligands, and various solvents (polar and nonpolar). Reaction conditions often involve controlled temperatures and the use of bases or acids to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while cyclization reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-iodophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

2-Bromo-5-(3-iodophenyl)oxazole can be compared with other oxazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of bromine and iodine in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

2-bromo-5-(3-iodophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H

InChI Key

VWBPJBBARURHLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CN=C(O2)Br

Origin of Product

United States

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